ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural features include:
- Substituents: A 7-butyl group and a 6-(2-methyl-3-nitrobenzoyl)imino moiety.
- Functional Groups: An ethyl carboxylate ester at position 5, a ketone at position 2, and an imino linkage conjugated with a nitro-substituted benzoyl group.
Properties
IUPAC Name |
ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-4-6-13-30-22-18(25(33)29-14-8-7-12-21(29)27-22)15-19(26(34)37-5-2)23(30)28-24(32)17-10-9-11-20(16(17)3)31(35)36/h7-12,14-15H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKAIRCIFPKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The starting materials typically include ethyl acetoacetate, butylamine, and 2-methyl-3-nitrobenzoyl chloride. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. The key steps include:
Condensation Reaction: Ethyl acetoacetate reacts with butylamine to form an intermediate.
Acylation: The intermediate is then acylated with 2-methyl-3-nitrobenzoyl chloride.
Cyclization: The acylated product undergoes cyclization to form the triazatricyclo compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl moiety may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazatricyclo structure may also play a role in binding to specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs (Table 1), focusing on substituent effects, physicochemical properties, and crystallographic data.
Table 1: Substituent and Property Comparison
*Estimated based on structural similarity. †‡§¶: See for source data.
Key Findings:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 3-nitro group increases hydrogen bond acceptor count (8 vs. Alkyl Chains: The 7-butyl group increases lipophilicity (higher XLogP3 vs. methoxypropyl or benzyl analogs), favoring membrane permeability but reducing aqueous solubility .
Structural and Crystallographic Insights :
- Hydrogen Bonding : The nitro group in the target compound may form stronger intermolecular hydrogen bonds compared to chloro or methyl substituents, influencing crystal packing efficiency .
- Ring Puckering : The tricyclic core’s conformation, analyzed via programs like SHELXL , likely varies with substituent bulk. For example, the benzyl group () may induce greater torsional strain than the butyl group .
Thermodynamic Stability :
- Compounds with nitro or chloro substituents exhibit higher melting points due to enhanced dipole-dipole interactions, as observed in analogous crystalline structures .
Biological Activity
The compound ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative with potential biological activities that merit detailed exploration. This article aims to synthesize current knowledge regarding its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure
The compound features a unique triazine core, which is known for its biological activity. The structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- SMILES :
CCCCC(C)N1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=C(C3=N2)C
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 308.15058 | 176.1 |
| [M+Na]+ | 330.13252 | 191.2 |
| [M+NH4]+ | 325.17712 | 179.4 |
| [M+K]+ | 346.10646 | 180.4 |
Anticancer Activity
Recent studies indicate that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cells such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). For instance, a derivative related to this structure exhibited IC50 values of 15.83 μM for MDA-MB-231 and 12.21 μM for HepG2 cells .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through the modulation of BAX and Bcl-2 expression levels. Increased BAX and decreased Bcl-2 levels were observed in treated cells, indicating a shift towards apoptosis .
Enzyme Inhibition
Triazine derivatives are also known for their enzyme inhibitory properties:
- Glutathione S-transferases (GSTs) : Compounds similar to the one have been identified as potent inhibitors of GSTs, which play a crucial role in detoxification processes within cells. The inhibition of GSTs can lead to enhanced sensitivity of tumor cells to chemotherapeutic agents .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored:
- Antibacterial Properties : Triazene compounds have demonstrated effectiveness against various bacterial strains, suggesting that they could serve as alternatives in the fight against antibiotic resistance . Studies indicate that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazine derivatives, including ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino compounds, revealed significant anticancer properties with varying IC50 values across different cell lines. The most effective compound showed an IC50 of 13.71 μM against DLD-1 colorectal cancer cells .
Case Study 2: Enzyme Interaction
Research on enzyme interactions highlighted that derivatives similar to the target compound effectively inhibited GST activity at low concentrations, leading to increased levels of reactive oxygen species (ROS) in cancer cells—an essential factor in inducing apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
